2-Anilino-2,3-dimethylbutanenitrile
Description
2-Anilino-2,3-dimethylbutanenitrile (CAS 13893-53-3) is a nitrile derivative featuring an anilino (phenylamino) group and two methyl substituents at positions 2 and 3 of the butanenitrile backbone. Its molecular formula is C₁₁H₁₃N₂, with a molecular weight of 173.24 g/mol (SMILES: CC(C)C(C)(N)C#N) . The compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and agrochemicals.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-anilino-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C12H16N2/c1-10(2)12(3,9-13)14-11-7-5-4-6-8-11/h4-8,10,14H,1-3H3 |
InChI Key |
JXCZPKCACQAWAO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C#N)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C)(C#N)NC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Scaffolds
2-Anilino-2,3-dimethylbutanenitrile shares structural motifs with clinically relevant kinase inhibitors. Key comparisons include:
Key Differences :
- Functional Groups: The nitrile group in this compound distinguishes it from abemaciclib and palbociclib, which feature pyrimidine or pyrido-pyrimidinone cores. This nitrile enhances reactivity in synthetic pathways but reduces direct bioactivity compared to the kinase-inhibiting scaffolds of CDK4/6 inhibitors .
- Biological Activity: Unlike abemaciclib, which directly inhibits CDK4/6 and other kinases, this compound serves as a precursor in synthesizing such bioactive molecules. Its role is analogous to intermediates like 2-amino-2,3-dimethylbutanamide (a herbicide intermediate) but with distinct functional group chemistry .
Comparison with Herbicide Intermediates
The structurally related compound 2-amino-2,3-dimethylbutanamide (C₆H₁₄N₂O) is a racemic mixture used in imidazolinone herbicide synthesis. Key contrasts include:
| Property | This compound | 2-Amino-2,3-dimethylbutanamide |
|---|---|---|
| Functional Group | Nitrile (C≡N) | Amide (CONH₂) |
| Synthetic Use | Precursor for kinase inhibitors | Intermediate for herbicides |
| Crystallography | Not reported | Forms 3D hydrogen-bonded networks |
| Bioactivity | Non-bioactive precursor | Active as a racemic herbicide |
The nitrile group in this compound provides greater synthetic versatility for further functionalization compared to the amide in 2-amino-2,3-dimethylbutanamide, which is locked in its hydrogen-bonded crystalline form .
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